benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
Description
benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
Properties
IUPAC Name |
benzyl 2-(2,3-dioxoindol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-15(22-11-12-6-2-1-3-7-12)10-18-14-9-5-4-8-13(14)16(20)17(18)21/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLKMPGWZZNSDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct N-Alkylation of Isatin with Benzyl 2-Bromoacetate
The most straightforward route involves the alkylation of isatin (1H-indole-2,3-dione) with benzyl 2-bromoacetate. This method capitalizes on the nucleophilic character of the indole nitrogen, albeit attenuated by the electron-withdrawing ketone groups.
Procedure :
Isatin (1.0 equiv) is suspended in anhydrous dimethylformamide (DMF) under nitrogen, followed by the addition of potassium carbonate (2.5 equiv) and benzyl 2-bromoacetate (1.2 equiv). The reaction mixture is stirred at 60°C for 12–18 hours. Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3).
Key Observations :
- Yield : 65–72% after purification.
- Challenges : Competing O-alkylation is minimal due to the higher nucleophilicity of the N-1 position compared to the carbonyl oxygens.
- Optimization : Elevated temperatures (60°C) and polar aprotic solvents (DMF) enhance reaction rates by stabilizing the transition state.
Sequential Acylation and Esterification
This two-step approach involves initial acylation of isatin followed by benzylation of the intermediate acid.
Step 1: Synthesis of 2-(2,3-Dioxo-2,3-Dihydro-1H-Indol-1-yl)Acetic Acid
Isatin reacts with chloroacetyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0°C. The reaction proceeds via nucleophilic acyl substitution, yielding 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetyl chloride, which is hydrolyzed to the corresponding acid using aqueous sodium bicarbonate.
Step 2: Esterification with Benzyl Alcohol
The acetic acid derivative is esterified with benzyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM. The reaction mixture is stirred at room temperature for 24 hours, followed by filtration to remove dicyclohexylurea and solvent evaporation.
Key Observations :
Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction offers an alternative pathway for N-alkylation under mild conditions. Isatin is treated with benzyl 2-hydroxyacetate in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). The reaction proceeds via an oxyphosphonium intermediate, facilitating efficient N–O bond formation.
Key Observations :
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct N-Alkylation | 65–72 | ≥95 | Simplicity |
| Acylation-Esterification | 58–63 | ≥90 | Mild conditions |
| Mitsunobu Reaction | 70–75 | ≥97 | High regioselectivity |
Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohols and amines. Substitution reactions can introduce different functional groups onto the indole ring .
Scientific Research Applications
benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
Indole-3-carbinol: Known for its anticancer properties
Uniqueness
benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is unique due to its specific functional groups and the potential for diverse chemical modifications. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, a compound with notable structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, highlighting its significance in pharmacological research.
- Molecular Formula : C17H14N2O3
- Molecular Weight : 294.3047 g/mol
- CAS Number : 617694-79-8
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with benzyl and acetyl groups under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity.
Anticancer Properties
This compound has shown promising anticancer activity in several studies:
-
Cell Line Studies : In vitro studies demonstrated that this compound exhibited significant growth inhibition against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 4.98 to 14.65 μM, indicating potent anticancer effects compared to non-cancerous cell lines .
Cell Line IC50 (μM) MDA-MB-231 4.98 - 14.65 HepG2 4.98 - 14.65 - Mechanism of Action : The compound's mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase. Studies showed morphological changes in treated cells and increased caspase-3 activity, suggesting a pathway for programmed cell death .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes related to neurodegenerative diseases:
-
Acetylcholinesterase (AChE) Inhibition : Preliminary findings suggest that this compound may act as a reversible non-competitive inhibitor of AChE with potential implications for Alzheimer's treatment .
Enzyme Inhibition Type Acetylcholinesterase Non-competitive
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. While specific data on this compound is limited, derivatives have shown effectiveness against various bacterial strains .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Curcumin Analogues : Research on curcumin analogues containing indole structures revealed significant anticancer activities and enzyme inhibition capabilities similar to those observed with this compound .
- Indanone Derivatives : Compounds derived from indanone have demonstrated a wide range of biological activities including anti-inflammatory and anti-tumor effects, further supporting the potential of indole-based compounds in therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for benzyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling 2,3-dioxoindoline derivatives with benzyl acetate precursors. Key steps include:
- Phthalimide Intermediate Formation : Reacting phthalic anhydride with an amine (e.g., glycine derivatives) under reflux in acetic acid to form the indole-dione core .
- Benzylation : Using benzyl chloride or bromoacetate in the presence of a base (e.g., KCO) to introduce the benzyl ester group. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) critically affect regioselectivity .
- Purification : Column chromatography with ethyl acetate/hexane (1:3) or recrystallization from ethanol improves purity (>95%) .
Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR confirm the benzyl ester and indole-dione moieties. Key signals include δ ~5.2 ppm (benzyl CH) and δ ~10.5 ppm (indole NH) .
- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures, resolving bond angles and hydrogen-bonding networks. Twinned or high-symmetry crystals may require SHELXPRO for data merging .
- HPLC-MS : Reversed-phase C18 columns with ESI-MS detect impurities (e.g., unreacted phthalimide precursors) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 150°C (TGA analysis). Store at –20°C under inert gas (argon) to prevent oxidation of the indole-dione ring .
- Photostability : UV-Vis studies show degradation under prolonged UV exposure. Use amber vials for long-term storage .
Advanced Research Questions
Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer:
- DFT Calculations : B3LYP/6-31G(d) models identify electron-deficient sites (e.g., carbonyl groups) prone to nucleophilic attack. Fukui indices highlight electrophilic regions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics using GROMACS. Polar solvents stabilize transition states, accelerating ester hydrolysis .
Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of the indole-dione moiety?
Methodological Answer:
- High-Resolution XRD : Data collected at 100 K (synchrotron source) distinguish between keto-enol tautomers via bond-length analysis (C=O vs. C–O).
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds) that stabilize specific tautomers .
- Contradiction Handling : If SHELXL refinement fails (e.g., R > 0.05), use Olex2 for alternative space group assignment or twin-law correction .
Q. What biological screening strategies are suitable for evaluating its potential as a protease inhibitor?
Methodological Answer:
- Enzyme Assays : Fluorescence-based assays (e.g., trypsin inhibition) measure IC values. Pre-incubate the compound with the enzyme (37°C, pH 7.4) to assess time-dependent inhibition .
- Molecular Docking : AutoDock Vina models binding to protease active sites (e.g., HIV integrase). Key interactions: indole-dione carbonyls with catalytic aspartate residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
